molecular formula C12H7F2N3O3S B14130796 2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid CAS No. 1015856-61-7

2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid

Cat. No.: B14130796
CAS No.: 1015856-61-7
M. Wt: 311.27 g/mol
InChI Key: PIZLRPCMWHUGHS-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid is a complex organic compound that features a unique combination of difluoromethyl, furanyl, pyrazolyl, and thiazolecarboxylic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based methods to transfer difluoromethyl groups to specific sites on the molecule is a key aspect of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the furanyl and pyrazolyl moieties contribute to its overall activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid is unique due to its combination of functional groups, which confer specific properties not found in other similar compounds

Properties

CAS No.

1015856-61-7

Molecular Formula

C12H7F2N3O3S

Molecular Weight

311.27 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-(furan-2-yl)pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H7F2N3O3S/c13-10(14)6-4-8(9-2-1-3-20-9)17(16-6)12-15-7(5-21-12)11(18)19/h1-5,10H,(H,18,19)

InChI Key

PIZLRPCMWHUGHS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2C3=NC(=CS3)C(=O)O)C(F)F

Origin of Product

United States

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